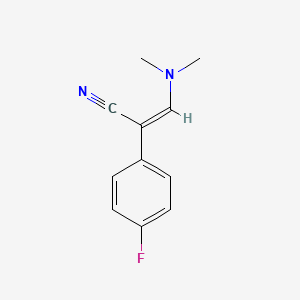

3-(Dimethylamino)-2-(4-fluorophenyl)acrylonitrile

Descripción general

Descripción

3-(Dimethylamino)-2-(4-fluorophenyl)acrylonitrile is an organic compound that features a dimethylamino group, a fluorophenyl group, and an acrylonitrile moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dimethylamino)-2-(4-fluorophenyl)acrylonitrile typically involves the reaction of 4-fluorobenzaldehyde with dimethylamine and acrylonitrile under basic conditions. The reaction proceeds through a Knoevenagel condensation mechanism, where the aldehyde reacts with the amine to form an imine intermediate, which then reacts with acrylonitrile to form the final product.

Industrial Production Methods

In an industrial setting, the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and catalyst. Common solvents used include ethanol or methanol, and bases like sodium hydroxide or potassium carbonate are employed to facilitate the reaction. The reaction mixture is typically stirred at elevated temperatures (around 60-80°C) for several hours to ensure complete conversion.

Análisis De Reacciones Químicas

Types of Reactions

3-(Dimethylamino)-2-(4-fluorophenyl)acrylonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.

Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products

Oxidation: Oxidized derivatives such as carboxylic acids or ketones.

Reduction: Reduced products like primary amines or secondary amines.

Substitution: Substituted phenyl derivatives with various functional groups replacing the fluorine atom.

Aplicaciones Científicas De Investigación

Chemical Research Applications

Building Block in Organic Synthesis

This compound serves as an essential intermediate in the synthesis of more complex organic molecules. It is often utilized in the preparation of various derivatives that exhibit diverse biological activities. The reaction typically involves the Knoevenagel condensation mechanism, where 4-fluorobenzaldehyde reacts with dimethylamine and acrylonitrile under basic conditions.

Industrial Production

In industrial settings, the compound is synthesized by optimizing reaction conditions such as temperature and solvent choice. Common solvents include ethanol or methanol, while bases like sodium hydroxide facilitate the reaction. The scalability of this synthesis allows for its use in producing specialty chemicals and materials with specific properties.

Potential Antitumor Properties

Recent studies have indicated that derivatives of acrylonitrile compounds, including 3-(Dimethylamino)-2-(4-fluorophenyl)acrylonitrile, exhibit significant antitumor activity against various cancer cell lines. For instance, compounds with similar structures have shown remarkable potency against leukemia (HL-60), non-small cell lung cancer (NCI-H522), and breast cancer (MDA-MB-468), with growth inhibition values (GI50) ranging from 0.0244 to 5.06 μM .

Mechanism of Action

The mechanism by which this compound exerts its biological effects involves interactions with molecular targets such as enzymes or receptors. These interactions can lead to changes in enzyme activity or modulation of signaling pathways, making it a subject of interest for further pharmacological studies .

Medicinal Chemistry

Drug Development Precursor

The compound is explored for its potential therapeutic properties, particularly as a precursor in drug development. Its ability to interact with biological systems suggests that it may modulate specific enzymatic or receptor activities, which could be harnessed for therapeutic applications.

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 3-(4-Dimethylaminophenyl)-2-(3-fluorophenyl)acrylonitrile | Similar structure with fluorophenyl at position 3 | Different electronic properties due to fluorine's position |

| 3-(4-Chlorophenyl)-2-(4-fluorophenyl)acrylonitrile | Chlorine instead of dimethylamino group | Potentially different reactivity and biological activity |

| 3-(4-Dimethylaminophenyl)-2-phenylacrylonitrile | Lacks fluorine substitution | May exhibit distinct physical and chemical properties |

This table illustrates the structural diversity among related compounds and highlights the unique electronic properties of this compound that may influence its applications in medicinal chemistry and materials science.

Mecanismo De Acción

The mechanism of action of 3-(Dimethylamino)-2-(4-fluorophenyl)acrylonitrile involves its interaction with molecular targets such as enzymes or receptors. The compound’s effects are mediated through its ability to form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The specific pathways involved depend on the context of its application, such as inhibition of enzyme activity or modulation of receptor signaling.

Comparación Con Compuestos Similares

Similar Compounds

- 3-(Dimethylamino)-2-(4-chlorophenyl)acrylonitrile

- 3-(Dimethylamino)-2-(4-bromophenyl)acrylonitrile

- 3-(Dimethylamino)-2-(4-methylphenyl)acrylonitrile

Uniqueness

3-(Dimethylamino)-2-(4-fluorophenyl)acrylonitrile is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties compared to its analogs with different substituents. The fluorine atom can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for specific applications in research and industry.

Actividad Biológica

3-(Dimethylamino)-2-(4-fluorophenyl)acrylonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article examines its biological activity, including antimicrobial, antitumor, and antioxidant properties, supported by relevant case studies and research findings.

Chemical Structure and Properties

- Chemical Formula : C₁₁H₁₁FN₂

- CAS Number : 320416-88-4

- Melting Point : 71-73 °C

This compound features a dimethylamino group and a fluorophenyl moiety, which are crucial for its biological interactions.

The biological activities of this compound can be attributed to its ability to interact with various molecular targets:

- Antimicrobial Activity : The compound exhibits antimicrobial properties by inhibiting bacterial DNA gyrase and topoisomerase IV, leading to the stabilization of enzyme-DNA complexes, which ultimately causes bacterial cell death.

- Antitumor Mechanism : It induces apoptosis in cancer cells by activating specific signaling pathways that disrupt cell cycle progression. This has been observed in human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer).

- Antioxidant Activity : The compound scavenges free radicals and chelates metal ions, protecting cells from oxidative stress.

Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Antimicrobial | Inhibits bacterial DNA gyrase and topoisomerase IV; effective against Staphylococcus aureus and Escherichia coli. |

| Antitumor | Induces apoptosis in cancer cells; inhibits proliferation in HeLa and MCF-7 cell lines. |

| Antioxidant | Scavenges free radicals; protects cellular components from oxidative damage. |

Case Study 1: Antimicrobial Efficacy

A study evaluated the antibacterial efficacy of this compound against multiple pathogens. The compound demonstrated a zone of inhibition comparable to standard antibiotics like Ofloxacin. The diameter of the inhibition zones was measured using the agar well diffusion method, confirming its potential as a therapeutic agent for bacterial infections.

Case Study 2: Antitumor Activity

Research into the antitumor properties revealed that treatment with this compound led to a dose-dependent decrease in cell viability in MCF-7 cells. Flow cytometry was utilized to analyze apoptosis markers, confirming that the compound effectively triggers apoptotic pathways. The growth inhibition potency was significant, with GI50 values indicating high efficacy against various tumor cell lines.

Propiedades

IUPAC Name |

3-(dimethylamino)-2-(4-fluorophenyl)prop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11FN2/c1-14(2)8-10(7-13)9-3-5-11(12)6-4-9/h3-6,8H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPUOACPCFNKEMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=C(C#N)C1=CC=C(C=C1)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11FN2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.22 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

320416-88-4 | |

| Record name | 320416-88-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.